Cas no 66320-32-9 (trans-Diethyl Stilbestrol Acetate)

trans-Diethyl Stilbestrol Acetate 化学的及び物理的性質
名前と識別子
-
- trans-Diethyl Stilbestrol Acetate
- [4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate
- 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate
- DTXSID80747623
- (E)-4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]-phenol
- 66320-32-9
-
- インチ: InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+
- InChIKey: KRQVPGASQFBKSX-FMQUCBEESA-N
- ほほえんだ: CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O
計算された属性
- せいみつぶんしりょう: 310.15700
- どういたいしつりょう: 310.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53000
- LogP: 5.04830
trans-Diethyl Stilbestrol Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D445015-500 mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 500MG |
$ 1320.00 | 2022-01-09 | ||
TRC | D445015-50 mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 50mg |
$ 165.00 | 2022-01-09 | ||
TRC | D445015-500mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 500mg |
$1608.00 | 2023-05-18 | ||
TRC | D445015-100mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 100mg |
$ 374.00 | 2023-09-07 | ||
TRC | D445015-25mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 25mg |
$ 110.00 | 2023-09-07 | ||
TRC | D445015-50mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 50mg |
$ 201.00 | 2023-09-07 | ||
TRC | D445015-250mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 250mg |
$896.00 | 2023-05-18 | ||
TRC | D445015-250 mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 250MG |
$ 735.00 | 2022-01-09 | ||
TRC | D445015-100 mg |
trans-Diethyl Stilbestrol Acetate |
66320-32-9 | 100MG |
$ 305.00 | 2022-01-09 |
trans-Diethyl Stilbestrol Acetate 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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trans-Diethyl Stilbestrol Acetateに関する追加情報
trans-Diethyl Stilbestrol Acetate (CAS No. 66320-32-9): An Overview of Its Chemical Properties, Biological Activity, and Applications
trans-Diethyl Stilbestrol Acetate (CAS No. 66320-32-9) is a synthetic nonsteroidal estrogen compound that has been extensively studied for its biological activity and potential therapeutic applications. This compound is a derivative of diethylstilbestrol (DES), which has been used in various medical contexts, particularly in the treatment of hormonal imbalances and certain cancers. The acetate form of DES, specifically the trans-isomer, offers unique properties that make it a subject of ongoing research in the fields of endocrinology and oncology.
The chemical structure of trans-Diethyl Stilbestrol Acetate is characterized by a stilbene backbone with two ethyl groups attached to the phenyl rings and an acetate group at the 4-position. This structure confers high estrogenic activity, making it a potent agonist for estrogen receptors. The acetate group enhances the lipophilicity of the molecule, potentially improving its bioavailability and tissue distribution.
In recent years, significant advancements have been made in understanding the molecular mechanisms underlying the biological effects of trans-Diethyl Stilbestrol Acetate. Studies have shown that this compound can modulate gene expression through interactions with estrogen receptors (ERα and ERβ), leading to changes in cellular proliferation, differentiation, and apoptosis. These effects are particularly relevant in the context of hormone-dependent cancers, such as breast and prostate cancer.
One of the key areas of research involving trans-Diethyl Stilbestrol Acetate is its potential use as an anti-cancer agent. Preclinical studies have demonstrated that this compound can inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by downregulating the expression of genes involved in cell cycle progression and angiogenesis. Additionally, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, suggesting its potential as an adjuvant treatment.
Beyond its anti-cancer properties, trans-Diethyl Stilbestrol Acetate has also been investigated for its role in managing menopausal symptoms and osteoporosis. Estrogen replacement therapy (ERT) is a common approach for alleviating these conditions, and synthetic estrogens like DES acetate offer an alternative to natural estrogens. However, the use of synthetic estrogens must be carefully monitored due to their potential side effects, including increased risk of thromboembolic events and certain types of cancer.
The safety profile of trans-Diethyl Stilbestrol Acetate is an important consideration in its clinical application. Extensive toxicological studies have been conducted to evaluate its effects on various organ systems. These studies have generally shown that while DES acetate is effective in modulating estrogenic activity, it can also cause adverse effects when used at high doses or for prolonged periods. Therefore, dosing regimens must be optimized to maximize therapeutic benefits while minimizing risks.
In addition to its therapeutic applications, trans-Diethyl Stilbestrol Acetate has also found use in basic research as a tool for studying estrogen receptor function and signaling pathways. Its high affinity for estrogen receptors makes it a valuable ligand for investigating receptor-ligand interactions and downstream signaling events. This has led to important insights into the molecular mechanisms underlying estrogenic activity and has contributed to the development of new therapeutic strategies.
The synthesis and purification of trans-Diethyl Stilbestrol Acetate are well-documented processes that involve multiple steps, including the formation of the stilbene backbone and subsequent functionalization with ethyl groups and an acetate moiety. High-purity standards are essential for ensuring consistent biological activity and minimizing impurities that could affect experimental results or clinical outcomes.
In conclusion, trans-Diethyl Stilbestrol Acetate (CAS No. 66320-32-9) is a versatile compound with significant potential in both research and clinical settings. Its unique chemical structure and potent estrogenic activity make it a valuable tool for studying hormone-dependent processes and developing new therapeutic strategies. However, careful consideration must be given to its safety profile to ensure safe and effective use in medical applications.
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